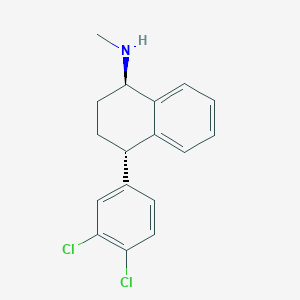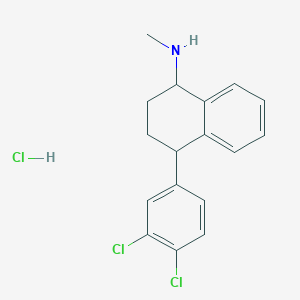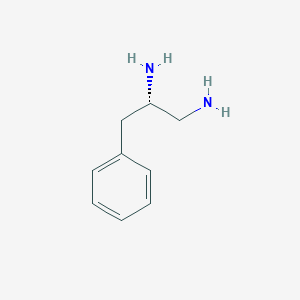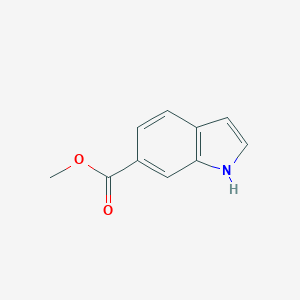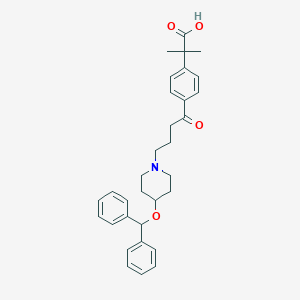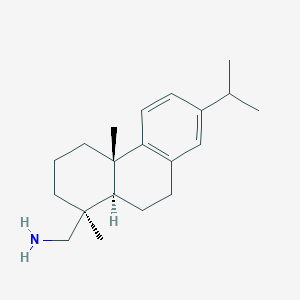![molecular formula C12H16O2 B024223 4-[2-(环丙基甲氧基)乙基]苯酚 CAS No. 63659-16-5](/img/structure/B24223.png)
4-[2-(环丙基甲氧基)乙基]苯酚
描述
4-[2-(Cyclopropylmethoxy)ethyl]phenol is an organic compound with the molecular formula C12H16O2. It is a significant intermediate in the synthesis of betaxolol hydrochloride, a selective beta-adrenergic receptor antagonist used in the treatment of hypertension and glaucoma . This compound is characterized by the presence of a phenol group substituted with a 2-(cyclopropylmethoxy)ethyl group.
科学研究应用
4-[2-(Cyclopropylmethoxy)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including betaxolol hydrochloride.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: As a precursor to betaxolol hydrochloride, it plays a role in the development of treatments for hypertension and glaucoma.
Industry: It is used in the production of high-performance polymers and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-[2-(Cyclopropylmethoxy)ethyl]phenol is the β-adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate and blood pressure. The compound acts as a selective β-adrenergic receptor antagonist , also known as a β-blocker .
Mode of Action
4-[2-(Cyclopropylmethoxy)ethyl]phenol interacts with its target, the β-adrenergic receptor, by binding to it and blocking its activation by endogenous sympatheticomimetic substances . This results in a decrease in heart rate and blood pressure .
Biochemical Pathways
The compound affects the adrenergic signaling pathway . By blocking the β-adrenergic receptor, it inhibits the downstream effects of this pathway, which include increased heart rate and blood pressure .
Pharmacokinetics
It’s mentioned that the compound has a high oral absorption rate and a low first-pass effect, leading to a high bioavailability . Its transformation period reaches 20 hours .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in heart rate and blood pressure . It can be used for the treatment of hypertension and stenocardia . Additionally, it can be used for the treatment of glaucoma with its eye drop of 0.5% .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol typically involves several steps:
Starting Material: The synthesis begins with p-chlorophenol.
Phenohydroxy Protection: The phenol group is protected to prevent unwanted reactions.
Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl bromide to form the cyclopropylmethoxy intermediate.
Etherification: The intermediate is then etherified to introduce the 2-(cyclopropylmethoxy)ethyl group.
Hydrolysis: Finally, the protecting group is removed through hydrolysis to yield 4-[2-(Cyclopropylmethoxy)ethyl]phenol.
Industrial Production Methods
Industrial production methods for 4-[2-(Cyclopropylmethoxy)ethyl]phenol follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency .
化学反应分析
Types of Reactions
4-[2-(Cyclopropylmethoxy)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
相似化合物的比较
Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Intermediate in betaxolol hydrochloride synthesis.
4-Hydroxyphenylethanol: Used in the synthesis of various pharmaceuticals.
4-Hydroxyphenylacetic acid ethyl ether: Another intermediate in pharmaceutical synthesis.
Uniqueness
4-[2-(Cyclopropylmethoxy)ethyl]phenol is unique due to its specific structure, which allows it to be a key intermediate in the synthesis of betaxolol hydrochloride. Its cyclopropylmethoxy group provides distinct chemical properties that are not found in other similar compounds, making it essential for the selective beta-adrenergic receptor antagonism exhibited by betaxolol hydrochloride .
属性
IUPAC Name |
4-[2-(cyclopropylmethoxy)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQFDSWDCYKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453413 | |
| Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-16-5 | |
| Record name | 4-[2-(Cyclopropylmethoxy)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-[2-(cyclopropylmethoxy)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
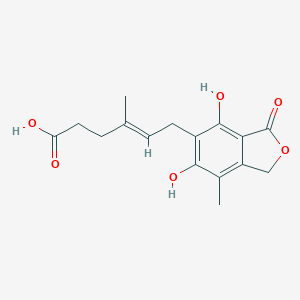

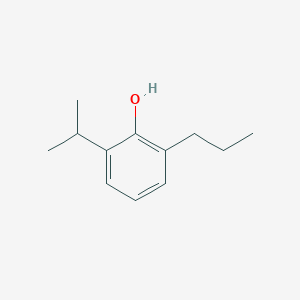
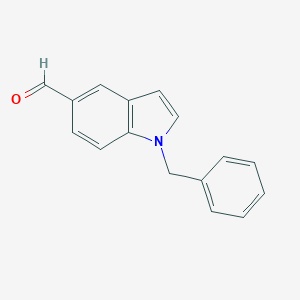
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)

